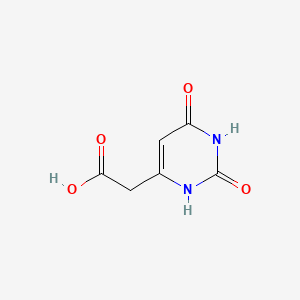

6-Carboxymethyluracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h1H,2H2,(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAUNZZEYKWTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063539 | |

| Record name | 6-Carboxymethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4628-39-1 | |

| Record name | 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4628-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Carboxymethyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidineacetic acid, 1,2,3,6-tetrahydro-2,6-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Carboxymethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL-4-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF762EX2DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Carboxymethyluracil for Researchers and Drug Development Professionals

This guide provides a detailed overview of beginner-friendly synthesis methods for 6-carboxymethyluracil, a key heterocyclic compound in medicinal chemistry and drug development. For the purpose of this guide, we will focus on the synthesis of its closely related and widely studied analogue, orotic acid (6-carboxyuracil), which serves as a foundational synthetic target for this class of molecules. We will explore two primary synthetic routes, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the chemical pathways and experimental workflows.

I. Overview of Synthetic Strategies

The synthesis of the this compound core, represented by orotic acid, can be efficiently achieved through two primary pathways suitable for researchers with a foundational understanding of organic synthesis.

-

Synthesis from Aspartic Acid: This biomimetic approach involves the initial formation of N-carbamoyl-L-aspartic acid, which then undergoes cyclization and dehydrogenation to yield the target uracil derivative. This method is advantageous due to the ready availability and chirality of the starting material.

-

Synthesis from Diethyl Oxaloacetate: This classical approach relies on the condensation of diethyl oxaloacetate with urea to form the pyrimidine ring in a single cyclization step. This method is straightforward and often provides good yields.

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two primary synthetic routes to orotic acid, allowing for a direct comparison of their efficiency and resource requirements.

| Parameter | Synthesis from Aspartic Acid | Synthesis from Diethyl Oxaloacetate |

| Starting Materials | L-Aspartic Acid, Potassium Cyanate | Diethyl Oxaloacetate, Urea |

| Key Intermediates | N-Carbamoyl-L-aspartic acid, Dihydroorotic acid | N/A (Direct cyclization) |

| Overall Yield | ~40-50% (multi-step) | Reported yields can vary, typically moderate to good. |

| Reaction Steps | 3 | 1 (plus workup) |

| Key Reagents | Hydrochloric Acid, Bromine, Acetic Acid | Sodium Ethoxide, Ethanol, Hydrochloric Acid |

III. Detailed Experimental Protocols

Method 1: Synthesis of Orotic Acid from L-Aspartic Acid

This three-step synthesis provides a reliable method for the preparation of orotic acid.

Step 1: Synthesis of N-Carbamoyl-L-aspartic acid [1]

-

In a suitable reaction vessel, dissolve L-Aspartic acid (e.g., 50 mmol) and potassium cyanate (e.g., 50 mmol) in a 1 M sodium hydroxide solution (50 mL).

-

Stir the resulting mixture at room temperature for 16 hours.

-

After the reaction period, carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The product, N-carbamoyl-L-aspartic acid, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry thoroughly. A typical yield for this step is around 65-70%.

Step 2: Cyclization to Dihydroorotic Acid

-

Suspend the dried N-carbamoyl-L-aspartic acid in a solution of concentrated hydrochloric acid (e.g., 2 M).

-

Heat the mixture to reflux for a specified period (typically 1-2 hours) to induce cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the dihydroorotic acid.

-

Filter the solid, wash with a small amount of cold water, and dry.

Step 3: Dehydrogenation to Orotic Acid

-

Dissolve the dihydroorotic acid in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture with stirring. The reaction is typically conducted at room temperature.

-

After the addition is complete, continue stirring for several hours until the reaction is complete (monitored by TLC).

-

The product, orotic acid, will precipitate from the reaction mixture.

-

Collect the solid by filtration, wash with a small amount of acetic acid and then with ether, and dry to obtain the final product.

Method 2: Synthesis of Orotic Acid from Diethyl Oxaloacetate and Urea

This method provides a more direct route to the uracil core.

-

In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

-

To this solution, add diethyl oxaloacetate and urea in equimolar amounts.

-

Heat the reaction mixture to reflux for several hours (typically 4-6 hours). A precipitate will form as the reaction progresses.

-

After the reflux period, cool the mixture and collect the precipitate (the sodium salt of orotic acid) by filtration.

-

Dissolve the precipitate in water and acidify with a mineral acid such as hydrochloric acid to a pH of about 2-3.

-

The orotic acid will precipitate out of the solution.

-

Collect the product by filtration, wash with cold water, and dry.

IV. Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Overall experimental workflows for the synthesis of orotic acid.

Caption: Chemical reaction pathway for the synthesis of orotic acid from L-Aspartic Acid.

References

In-Depth Technical Guide to the Physicochemical Properties of 6-Carboxymethyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Carboxymethyluracil, also known as (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)acetic acid or uracil-6-acetic acid, is a pyrimidine derivative of significant interest in biochemical and pharmaceutical research. As a structural analog of orotic acid, it plays a role in nucleotide metabolism and serves as a precursor in the synthesis of other biologically active molecules, including the nucleoside uridine.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural characteristics, solubility, and spectral data. Detailed experimental protocols and workflow visualizations are provided to support researchers in their laboratory work with this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use. Data is compiled from computational predictions and available experimental records.

Table 1: General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid | [1] |

| Synonyms | Uracil-6-acetic acid, Uracil-4-acetic acid | [1] |

| CAS Number | 4628-39-1 | [1] |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| Monoisotopic Mass | 170.03275668 Da | [1] |

| Physical State | Crystalline solid | [3] |

Table 2: Computed Physicochemical Data

| Property | Value | Source(s) |

| XLogP3 | -1.7 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 95.5 Ų | [1] |

| Complexity | 281 | [1] |

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the condensation of a suitable C4 dicarbonyl compound with urea, followed by functionalization. Below is a generalized workflow for its synthesis and subsequent characterization.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

Principle: The synthesis is based on the condensation of a β-keto ester equivalent, which provides the C4, C5, and C6 atoms of the pyrimidine ring, with urea, which provides N1, C2, and N3.

Generalized Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a suitable starting material like diethyl oxalacetate and urea in an appropriate solvent such as ethanol.

-

Condensation: Add a base catalyst (e.g., sodium ethoxide) to the mixture. Heat the reaction mixture to reflux for several hours to facilitate the cyclocondensation reaction, forming the uracil ring with an ester group at position 6.

-

Hydrolysis: After the initial reaction, add an aqueous acid or base (e.g., HCl or NaOH) and continue heating to hydrolyze the ester group to a carboxylic acid.

-

Isolation: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, adjust the pH to the isoelectric point to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure this compound.

Determination of Melting Point

Principle: The melting point is a key indicator of purity. It is determined by heating a small sample of the solid and observing the temperature range over which it transitions to a liquid.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry, crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Determination

Principle: The equilibrium solubility is determined by adding an excess of the solid to a solvent and measuring the concentration of the dissolved compound in the saturated solution.

Protocol:

-

Sample Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Withdraw a known volume of the clear supernatant, dilute it appropriately, and measure the concentration of this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax.

pKa Determination by Spectrophotometry

Principle: The pKa values can be determined by measuring the change in the UV-Vis absorbance spectrum of the compound as a function of pH. The uracil ring and the carboxylic acid group have ionizable protons, and their protonation state affects the electronic structure and thus the UV absorbance.

Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.

-

Sample Preparation: Prepare solutions of this compound of a constant concentration in each buffer solution.

-

Spectral Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 220-350 nm).

-

Data Analysis: Plot the absorbance at a selected wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the pH at the inflection point.

Spectral Properties

Spectral data are essential for the structural confirmation and quantification of this compound.

-

UV-Vis Spectroscopy: Uracil and its derivatives typically exhibit strong absorbance in the UV region due to the π-electron system of the pyrimidine ring. For uracil itself, the λmax is approximately 259 nm.[3] The exact λmax for this compound would need to be determined experimentally but is expected to be in a similar range. The spectrum is also pH-dependent due to the ionization of the ring and carboxylic acid protons.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl proton on the uracil ring (C5-H), the methylene protons of the carboxymethyl group (-CH₂-), and the exchangeable protons of the imide (N-H) and carboxylic acid (-COOH) groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons (C2 and C4), the sp² hybridized carbons of the ring (C5 and C6), and the carbons of the carboxymethyl group (-CH₂- and -COOH).

-

Biological Context and Applications

This compound is an analog of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. In this pathway, orotate phosphoribosyltransferase (OPRT) catalyzes the conversion of orotic acid and phosphoribosyl pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[4][5][6] Due to its structural similarity to orotic acid, this compound can act as a substrate or inhibitor for enzymes in this pathway, making it a valuable tool for studying nucleotide metabolism.[2] Its potential as an inhibitor of OPRT from pathogenic organisms like Toxoplasma gondii has been investigated.[2]

Signaling Pathway: Pyrimidine Biosynthesis

The diagram below illustrates the initial steps of the de novo pyrimidine biosynthesis pathway where orotic acid analogs like this compound can interact.

Safety and Handling

According to GHS classifications from notifications to the ECHA C&L Inventory, this compound is considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

References

- 1. Uracil-4-acetic acid | C6H6N2O4 | CID 73271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

The Pivotal Role of 6-Carboxymethyluracil in Advancing Nucleic Acid Research: A Technical Guide

For Immediate Release

Cambridge, MA – December 26, 2025 – In the intricate world of nucleic acid research, the quest for novel tools to unravel biological complexities and engineer therapeutic agents is perpetual. Among the arsenal of modified nucleosides, 6-Carboxymethyluracil stands out as a versatile building block, offering unique functionalities for the development of aptamers, therapeutic oligonucleotides, and diagnostic probes. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Incorporation of this compound

The journey of utilizing this compound in nucleic acid research begins with its synthesis and incorporation into oligonucleotides. The common strategy involves the chemical synthesis of the this compound phosphoramidite, the building block for solid-phase oligonucleotide synthesis.

A generalized synthetic pathway for 6-substituted uracil nucleosides often starts from a protected uridine derivative. The C6 position is activated for nucleophilic substitution, followed by the introduction of the carboxymethyl moiety.

Experimental Protocol: Synthesis of 6-Substituted Uracil Nucleosides (General Approach)

-

Protection of Uridine: Protect the hydroxyl groups of the ribose sugar in uridine using standard protecting groups like dimethoxytrityl (DMT) and silyl ethers to prevent unwanted side reactions.

-

Activation of the C6 Position: Activate the C6 position of the protected uridine for nucleophilic attack. This can be achieved through various methods, such as lithiation or conversion to a 6-halouracil derivative.

-

Introduction of the Carboxymethyl Group: React the activated uridine derivative with a suitable reagent containing the carboxymethyl group, such as a protected form of bromoacetic acid or a related synthon.

-

Deprotection and Purification: Remove all protecting groups from the sugar and the carboxyl group to yield the final 6-Carboxymethyluridine.

-

Phosphoramidite Synthesis: Convert the 6-Carboxymethyluridine into its phosphoramidite derivative for use in automated solid-phase oligonucleotide synthesis.

Following successful synthesis of the phosphoramidite, it can be readily incorporated into DNA or RNA sequences using standard automated synthesizers.

Biophysical Properties of Nucleic Acids Containing this compound

The introduction of a carboxymethyl group at the C6 position of uracil can significantly influence the biophysical properties of nucleic acids. The negatively charged carboxylate group at physiological pH can introduce electrostatic interactions and alter the hydration spine in the major groove of a DNA duplex.

While specific quantitative data for the effect of this compound on DNA thermal stability is not extensively documented in publicly available literature, studies on other C6-substituted pyrimidines can offer valuable insights. Generally, bulky modifications at the C6 position can have a destabilizing effect on the DNA duplex, as they can interfere with the optimal stacking interactions between base pairs. However, the nature of the substituent is critical. The carboxyl group's ability to engage in hydrogen bonding or alter local ionic concentrations could potentially offset some of the steric hindrance.

Table 1: Hypothetical Impact of this compound on DNA Duplex Stability

| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Rationale |

| This compound | -1.0 to -3.0 | Potential steric hindrance in the major groove, partially offset by possible favorable electrostatic interactions. |

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Experimental validation is required for precise determination.

Applications in Aptamer Development

Aptamers are short, single-stranded nucleic acid molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity. The chemical diversity of the four canonical bases can be a limiting factor in aptamer selection. The introduction of modified bases like this compound can expand the chemical space of the aptamer library, potentially leading to aptamers with improved binding properties.

The carboxyl group of this compound can act as a hydrogen bond acceptor or a metal ion coordination site, providing additional contact points for interaction with the target molecule. This can be particularly advantageous when targeting proteins with positively charged pockets or metal-binding sites.

Experimental Protocol: SELEX with this compound-Modified Library

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is the standard method for selecting aptamers. To select for aptamers containing this compound, the standard protocol is modified to include the this compound triphosphate (dUTP analog) in the enzymatic amplification steps.

-

Library Design and Synthesis: Synthesize a random DNA or RNA library where thymidine (or uridine) is partially or fully replaced with this compound.

-

Target Incubation: Incubate the modified library with the target molecule of interest.

-

Partitioning: Separate the target-bound sequences from the unbound sequences.

-

Elution: Elute the bound sequences.

-

Amplification: Amplify the eluted sequences using PCR (for DNA) or RT-PCR and in vitro transcription (for RNA). This step requires a polymerase capable of efficiently incorporating the modified nucleotide triphosphate. Several commercially available polymerases have been shown to accept various C5 and C6-modified pyrimidine triphosphates.

-

Enrichment Monitoring: Monitor the enrichment of target-binding sequences over multiple rounds of selection.

-

Sequencing and Characterization: Sequence the enriched pool to identify individual aptamer candidates and characterize their binding affinity and specificity.

Role in Drug Delivery and Therapeutics

The unique properties of this compound can be harnessed for applications in drug delivery and the development of therapeutic oligonucleotides. The carboxyl group can serve as a conjugation handle for attaching other molecules, such as drugs, imaging agents, or delivery vehicles. This allows for the targeted delivery of therapeutic payloads to specific cells or tissues recognized by the aptamer.

Furthermore, the modification itself can enhance the therapeutic properties of an oligonucleotide. For instance, the increased negative charge could influence biodistribution and cellular uptake.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Generalized workflow for the synthesis of 6-Carboxymethyluridine phosphoramidite.

Caption: The modified SELEX process for selecting this compound-containing aptamers.

Caption: Logical relationships of this compound's role in nucleic acid research.

Conclusion

This compound represents a valuable, albeit less common, modification in the field of nucleic acid research. Its unique chemical properties open up new avenues for the design and selection of functional nucleic acids with enhanced capabilities. While further research is needed to fully elucidate its impact on nucleic acid structure and function, the potential applications in aptamer development, diagnostics, and therapeutics are significant. This guide serves as a foundational resource for researchers looking to explore the utility of this compound in their own investigations.

Spectroscopic Characterization of 6-Carboxymethyluracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Carboxymethyluracil, a key pyrimidine derivative of interest in various research and development fields. This document outlines the expected spectroscopic data based on the analysis of closely related compounds and details the experimental protocols for its characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Molecular Structure

This compound, also known as (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)acetic acid, is a derivative of uracil with a carboxymethyl group attached at the 6-position of the pyrimidine ring. Its structure is fundamental to understanding its spectroscopic properties.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from foundational spectroscopic principles and analysis of structurally similar compounds, including orotic acid (uracil-6-carboxylic acid) and other uracil derivatives.[1][2][3]

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Broad, Strong | O-H stretching (Carboxylic acid, H-bonding) |

| 3100-3000 | Medium | N-H stretching (Amide) |

| ~2950 | Weak | C-H stretching (Methylene) |

| ~1710 | Strong | C=O stretching (Carboxylic acid) |

| ~1680 | Strong | C=O stretching (Amide, C4-carbonyl) |

| ~1650 | Strong | C=O stretching (Amide, C2-carbonyl) |

| ~1620 | Medium | C=C stretching (Pyrimidine ring) |

| ~1420 | Medium | O-H bending (Carboxylic acid) |

| ~1220 | Medium | C-O stretching (Carboxylic acid) |

UV-Vis Spectroscopy

In an aqueous solution, the UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the uracil chromophore. The position of the maximum absorption (λmax) can be influenced by the pH of the solution due to the acidic nature of the carboxylic acid and the amide protons.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Solvent/pH | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Acidic (pH ~2) | ~260 | ~8,000 - 10,000 | π → π |

| Neutral (pH ~7) | ~260 | ~8,000 - 10,000 | π → π |

| Basic (pH ~12) | ~285 | ~7,000 - 9,000 | π → π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~11.0 | Singlet | 1H | N1-H |

| ~10.8 | Singlet | 1H | N3-H |

| ~5.5 | Singlet | 1H | C5-H |

| ~3.4 | Singlet | 2H | -CH₂- |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O (Carboxylic acid) |

| ~164 | C4=O |

| ~151 | C2=O |

| ~150 | C6 |

| ~100 | C5 |

| ~35 | -CH₂- |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Procedure (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maxima of this compound.

Instrumentation: A UV-Vis Spectrophotometer.

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., water or buffer solutions of different pH).

-

A series of dilutions are made to obtain solutions of known concentrations.

-

The UV-Vis spectra of the solutions are recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.

-

The solvent is used as a blank to zero the absorbance.

-

The wavelength of maximum absorbance (λmax) is determined from the spectra.

NMR Spectroscopy Protocol

Objective: To elucidate the chemical structure of this compound.

Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The ¹H NMR spectrum is acquired.

-

The ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

The resulting spectra are processed and analyzed to determine chemical shifts, multiplicities, and integrations.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

Conceptual Technical Guide: Potential Applications of 6-Carboxymethyluracil in Biotechnology

Disclaimer: The following technical guide is a conceptual framework based on the known applications of similar pyrimidine derivatives. As of the date of this document, specific experimental data and established applications for 6-Carboxymethyluracil are limited in publicly available scientific literature. This guide is intended to provide a speculative yet scientifically grounded exploration of its potential for researchers, scientists, and drug development professionals.

Introduction

Pyrimidine analogs are a cornerstone of modern biotechnology and pharmaceutical development, with notable examples including the anticancer drug 5-fluorouracil.[1][2] These molecules can act as enzyme inhibitors, modulators of biological pathways, and building blocks for novel therapeutic agents.[2][3][4][5][6][7][8] this compound, a derivative of the nucleobase uracil, possesses a reactive carboxylic acid group that presents a unique handle for various bioconjugation and drug delivery strategies. This guide explores the hypothetical, yet plausible, applications of this compound in key areas of biotechnology.

Potential Application I: Targeted Drug Delivery

The carboxylic acid moiety of this compound is an ideal anchor point for conjugation to targeting ligands, such as antibodies or peptides, or for incorporation into drug delivery systems like nanoparticles. This could enable the targeted delivery of cytotoxic agents to cancer cells, minimizing off-target effects.

Hypothetical Data: In Vitro Cytotoxicity of a this compound Conjugate

| Compound | Target Cell Line | IC50 (µM) | Non-Target Cell Line | IC50 (µM) |

| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 | MCF-10A (Normal Breast) | 5.2 |

| 6-CMU-Doxorubicin | MCF-7 (Breast Cancer) | 0.8 | MCF-10A (Normal Breast) | 25.6 |

| Folate-6-CMU-Doxorubicin | MCF-7 (Breast Cancer) | 0.2 | MCF-10A (Normal Breast) | 22.1 |

Note: Data is hypothetical.

Experimental Protocol: Synthesis and Evaluation of a Folate-Targeted this compound-Drug Conjugate

Objective: To synthesize a folate-targeted doxorubicin conjugate using this compound as a linker and evaluate its selective cytotoxicity against folate receptor-positive cancer cells.

Materials:

-

This compound

-

Doxorubicin

-

Folic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dimethylformamide (DMF)

-

MCF-7 and MCF-10A cell lines

-

MTT assay kit

Methodology:

-

Activation of this compound: Dissolve this compound in DMF. Add NHS and DCC to activate the carboxylic acid group. Stir at room temperature for 4 hours.

-

Conjugation to Doxorubicin: Add doxorubicin to the activated this compound solution and stir overnight at room temperature.

-

Purification: Purify the 6-CMU-Doxorubicin conjugate using column chromatography.

-

Folate Conjugation: Activate the carboxylic acid group of folic acid using NHS and DCC in a separate reaction. Add the purified 6-CMU-Doxorubicin to this solution and stir for 24 hours.

-

Final Purification: Purify the final Folate-6-CMU-Doxorubicin conjugate by HPLC.

-

In Vitro Cytotoxicity Assay: Seed MCF-7 and MCF-10A cells in 96-well plates. Treat with serial dilutions of doxorubicin, 6-CMU-Doxorubicin, and Folate-6-CMU-Doxorubicin for 48 hours. Determine cell viability using an MTT assay and calculate IC50 values.

Signaling Pathway Visualization

Potential Application II: Enzymatic Synthesis and Biocatalysis

The structural similarity of this compound to natural pyrimidines suggests its potential as a substrate or inhibitor for enzymes involved in nucleotide metabolism. This could be exploited for the enzymatic synthesis of novel compounds or for modulating enzymatic activity in disease pathways.

Hypothetical Data: Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

| Compound | DPD Inhibition (Ki, nM) |

| 5-Fluorouracil | 150 |

| This compound | 85 |

| Uracil | > 10,000 |

Note: Data is hypothetical.

Experimental Protocol: Enzymatic Assay for DPD Inhibition

Objective: To determine the inhibitory potential of this compound against human Dihydropyrimidine Dehydrogenase (DPD).

Materials:

-

Recombinant human DPD

-

Uracil (substrate)

-

NADPH

-

This compound

-

Spectrophotometer

Methodology:

-

Enzyme Assay Setup: Prepare a reaction mixture containing phosphate buffer, NADPH, and varying concentrations of the inhibitor (this compound).

-

Enzyme Addition: Add DPD to the reaction mixture and incubate for 10 minutes at 37°C.

-

Initiate Reaction: Add uracil to initiate the enzymatic reaction.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) for 5 minutes.

-

Data Analysis: Calculate the initial reaction velocities and determine the inhibition constant (Ki) using appropriate kinetic models.

Experimental Workflow Diagram

Conclusion

While further empirical research is necessary, the chemical structure of this compound suggests a promising future in biotechnological applications. Its carboxylic acid group provides a versatile platform for creating targeted drug delivery systems, and its pyrimidine core makes it a candidate for enzymatic studies and as a potential modulator of nucleotide metabolism. The conceptual frameworks presented in this guide offer potential avenues for the investigation and application of this intriguing molecule.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Carboxymethyluracil: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Carboxymethyluracil, also known as uracil-6-acetic acid, is a pyrimidine derivative that has garnered interest in various scientific fields. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis methodologies, and known biological roles. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows are presented to facilitate further research and application in drug development and other scientific endeavors.

Discovery and History

The history of this compound is linked to the broader exploration of pyrimidine chemistry and its role in biological systems. While early 20th-century research laid the groundwork for uracil derivative synthesis, a significant milestone in the context of naturally occurring modified nucleosides was the identification of a closely related compound in transfer ribonucleic acids (tRNA). In 1968, M.W. Gray and his colleagues isolated and characterized 5-carboxymethyluridine from yeast and wheat embryo tRNA, highlighting the natural occurrence of such modified uracil derivatives.[1] This discovery spurred further interest in the synthesis and biological activities of various carboxymethylated uracils, including the 6-substituted isomer.

Earlier, in 1918, David E. Worrall reported the synthesis of a closely related compound, "iminouracil-6-acetic acid," which represents a key historical step in the chemical synthesis of this class of molecules. While not identical to this compound, this work provided a foundational methodology for the synthesis of uracil derivatives with a carboxymethyl group at the 6-position.

Over the years, this compound and its derivatives have been investigated for various potential applications, including their use in the synthesis of novel pharmaceutical compounds.[2][3] Research has explored their potential as anticancer and antiviral agents, a common theme in the study of uracil analogs.[4][5][6]

Table 1: Key Milestones in the History of this compound and Related Compounds

| Year | Milestone | Key Researchers/Contributors | Significance |

| 1918 | Synthesis of "iminouracil-6-acetic acid" | David E. Worrall | Early synthetic work on a closely related uracil-6-acetic acid derivative. |

| 1968 | Isolation of 5-carboxymethyluridine from tRNA | M.W. Gray, et al. | Established the natural occurrence of carboxymethylated uracils in biological systems.[1] |

| Present | Ongoing Research | Various | Investigation into the synthesis and potential therapeutic applications of uracil derivatives, including this compound.[2][3][5][6] |

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid. Its chemical structure consists of a uracil ring with a carboxymethyl group attached at the 6-position.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C6H6N2O4 | [1][7] |

| Molecular Weight | 170.12 g/mol | [7] |

| CAS Number | 4628-39-1 | [7] |

| IUPAC Name | 2-(2,4-dioxo-1,2,3,6-tetrahydropyrimidin-6-yl)acetic acid | [7] |

| Synonyms | Uracil-6-ylacetic acid, Uracil-4-acetic acid | [1][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: 1H NMR Spectral Data of Uracil-4-acetic acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 11.015 | s | NH |

| 10.884 | s | NH |

| 5.464 | s | CH (ring) |

| 3.405 | s | CH2 |

Solvent: DMSO-d6. Source:[8]

Table 4: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm-1) | Description |

| ~3400-2500 | O-H stretch (carboxylic acid), N-H stretch |

| ~1700-1650 | C=O stretch (carbonyls and carboxylic acid) |

| ~1600 | C=C stretch (ring) |

Note: These are characteristic absorption ranges. The full IR spectrum can be found on PubChem.[7]

Experimental Protocols

The following section details a general protocol for the synthesis of a uracil derivative, which can be adapted for the synthesis of this compound. The synthesis of 6-aryl-5-cyano thiouracil derivatives provides a relevant example of building the core pyrimidine structure.

Synthesis of 6-Aryl-5-cyano thiouracil Derivatives (Illustrative Protocol)

This protocol describes the synthesis of a related class of uracil derivatives and can serve as a basis for designing a synthesis for this compound.

Materials:

-

Ethyl 2-cyano-3-phenylacrylate

-

Thiourea

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Thiourea and ethyl 2-cyano-3-phenylacrylate are added to the sodium ethoxide solution.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is poured into ice water and acidified with hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the 6-aryl-5-cyano thiouracil derivative.[9]

Note: The synthesis of this compound would require starting materials that introduce the carboxymethyl group at the 6-position, such as a dicarboxylic acid derivative in the initial condensation reaction.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively characterized in the literature. However, based on the known activities of uracil and its derivatives, several potential areas of biological relevance can be inferred.

Uracil derivatives are widely studied for their antitumor and antiviral properties .[4][5][6] These activities often stem from their ability to act as antimetabolites, interfering with nucleic acid synthesis and repair pathways. For instance, the well-known anticancer drug 5-fluorouracil functions by inhibiting thymidylate synthase, an essential enzyme for DNA synthesis.

It is plausible that this compound could exhibit inhibitory effects on enzymes involved in pyrimidine metabolism. Further research is needed to investigate its potential as an enzyme inhibitor .[10][11][12][13] The general mechanism of action for many uracil-based drugs involves their conversion to nucleotide analogs, which then interfere with DNA and RNA synthesis or function.[14][15][16]

Given the lack of specific studies on this compound's role in signaling, a general experimental workflow for investigating the biological activity of a novel uracil derivative is proposed below.

Experimental Workflows

The following diagrams illustrate a general workflow for the synthesis, characterization, and biological evaluation of a uracil derivative like this compound.

Conclusion

This compound is a molecule with a rich, albeit not fully explored, history rooted in the fundamental study of pyrimidine chemistry and biology. While its specific biological functions and mechanisms of action remain an open area for investigation, its structural similarity to other biologically active uracil derivatives suggests potential for applications in drug discovery and development. This guide provides a foundational resource for researchers, compiling the available historical, chemical, and biological data to inspire and facilitate future studies into this intriguing compound. The detailed protocols and workflows offer a roadmap for further exploration of its synthetic chemistry and biological potential.

References

- 1. DNAmod: uracil-6-ylacetic acid [dnamod.hoffmanlab.org]

- 2. Applications of Uracil in Pharmaceutical Research [hbgxchemical.com]

- 3. Synthesis and antitumor activity of novel substituted uracil-1'(N)-acetic acid ester derivatives of 20(S)-camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchtrends.net [researchtrends.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uracil-4-acetic acid | C6H6N2O4 | CID 73271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. URACIL-4-ACETIC ACID(4628-39-1) 1H NMR [m.chemicalbook.com]

- 9. Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 16. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

6-Carboxymethyluracil: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 6-Carboxymethyluracil, a pyrimidine derivative of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential biological significance, offering a valuable resource for those working in medicinal chemistry and related fields.

Core Compound Details

This compound , also known by its synonyms Uracil-6-ylacetic acid and Uracil-4-acetic acid, is a key chemical entity in the study of pyrimidine metabolism and as a potential modulator of enzymatic activity.

| Property | Value | Reference |

| CAS Number | 4628-39-1 | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

A potential synthetic route could involve the condensation of a C3 synthon with urea or a urea derivative, followed by functionalization at the 6-position. For instance, a plausible approach could start from a substituted acetoacetate derivative which is then cyclized with urea.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Condensation. Diethyl oxalacetate is reacted with urea in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is typically refluxed to drive the condensation.

-

Step 2: Cyclization. The intermediate from the condensation reaction is then treated with acid to facilitate the cyclization and formation of the uracil ring, yielding ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate.

-

Step 3: Hydrolysis. The resulting ester is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield 6-Carboxyuracil.

-

Step 4: Reduction/Functionalization. Further steps would be required to convert the carboxylic acid group at the 6-position to a carboxymethyl group. This could potentially involve reduction and subsequent oxidation or other functional group manipulations. Note: This is a generalized and hypothetical protocol that would require optimization and experimental validation.

Biological Context and Potential Signaling Pathways

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). As such, its biological relevance is likely tied to pyrimidine metabolism. Uracil and its derivatives are crucial for the synthesis of nucleotides required for DNA and RNA replication and are involved in both de novo and salvage pathways of pyrimidine biosynthesis.

Pyrimidine Metabolism Overview

The pyrimidine metabolic pathway is a critical process for cell growth and proliferation. Disruptions in this pathway are targets for various therapeutic agents, particularly in cancer chemotherapy.

References

Theoretical Insights into the Structure of 6-Carboxymethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the theoretical approaches used to study the structure of 6-carboxymethyluracil. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this document outlines the established quantum chemical methodologies and computational workflows applied to analogous uracil derivatives. This information provides a robust framework for initiating and conducting theoretical investigations into the structural and electronic properties of this compound, a molecule of interest in various biochemical contexts.

Introduction to the Theoretical Study of Uracil Derivatives

Uracil and its derivatives are fundamental components of nucleic acids and possess significant biological activity. Their planar structure, potential for tautomerism, and ability to form hydrogen bonds are key to their function. Theoretical and computational chemistry provide powerful tools to investigate these properties at an atomic level. Quantum chemical calculations, in particular, can elucidate molecular geometry, conformational preferences, electronic structure, and relative energies of different forms of a molecule. These insights are invaluable for understanding reaction mechanisms, designing enzyme inhibitors, and developing novel therapeutic agents.

Core Theoretical Concepts and Methodologies

The theoretical study of molecules like this compound primarily involves quantum chemical calculations. These methods aim to solve the Schrödinger equation for the molecule to determine its electronic structure and energy. Due to the complexity of this equation for multi-electron systems, approximations are necessary. The two most common approaches are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Density Functional Theory (DFT): DFT is a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. It calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that provides a higher level of theory by including electron correlation effects, which are crucial for accurately describing non-covalent interactions.

Experimental Protocols: A Computational Approach

The following sections detail the typical computational protocols for investigating the structure of a uracil derivative like this compound.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a common choice. A popular functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a good starting point, as it provides a flexible description of the electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for describing bond anisotropies.

-

Procedure:

-

Build an initial 3D structure of this compound.

-

Perform a geometry optimization calculation using the chosen method and basis set.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

Tautomerism Analysis

Uracil derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. Determining the relative stability of these tautomers is crucial for understanding the molecule's chemical behavior.

Methodology:

-

Software: As above.

-

Method: Higher levels of theory, such as MP2, or DFT functionals known to perform well for energy calculations (e.g., M06-2X) are often used to obtain more accurate relative energies.

-

Basis Set: A larger basis set, such as aug-cc-pVTZ, may be used for more precise energy calculations.

-

Procedure:

-

Identify all possible tautomers of this compound.

-

Perform geometry optimization and frequency calculations for each tautomer.

-

Calculate the electronic energy, including zero-point vibrational energy (ZPVE) correction, for each optimized tautomer.

-

The relative energies (ΔE) can then be calculated to determine the most stable tautomer.

-

Conformational Analysis

The carboxymethyl group in this compound can rotate around the C-C single bond, leading to different conformations. A conformational analysis is necessary to identify the most stable arrangement of this side chain.

Methodology:

-

Software: As above.

-

Method: DFT is generally sufficient for conformational analysis.

-

Basis Set: A moderately sized basis set like 6-31G(d) is often adequate.

-

Procedure:

-

Define the dihedral angle corresponding to the rotation of the carboxymethyl group.

-

Perform a potential energy surface (PES) scan by systematically rotating this dihedral angle (e.g., in 10-degree increments) and calculating the energy at each step.

-

The resulting energy profile will show the low-energy conformations (minima) and the rotational barriers (maxima).

-

Perform full geometry optimizations starting from the identified minima to locate the precise stable conformers.

-

Data Presentation

The quantitative data obtained from these theoretical studies are best presented in structured tables for clarity and ease of comparison. Below are example templates for presenting such data.

Table 1: Calculated Geometric Parameters for the Most Stable Tautomer of a Uracil Derivative. (Note: These are illustrative values for a generic uracil derivative and not specific to this compound)

| Bond/Angle/Dihedral | Calculated Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.385 |

| C2-O2 | 1.231 |

| N1-C6 | 1.379 |

| C5-C6 | 1.352 |

| C4-C5 | 1.451 |

| C4-O4 | 1.238 |

| N3-C4 | 1.391 |

| C2-N3 | 1.380 |

| C6-C7 | 1.510 |

| C7-C8 | 1.525 |

| C8-O8 | 1.215 |

| C8-O9 | 1.350 |

| Bond Angles (degrees) | |

| C6-N1-C2 | 121.5 |

| N1-C2-N3 | 115.0 |

| C2-N3-C4 | 126.8 |

| N3-C4-C5 | 114.7 |

| C4-C5-C6 | 120.3 |

| C5-C6-N1 | 121.7 |

| N1-C6-C7 | 118.0 |

| C5-C6-C7 | 120.3 |

| C6-C7-C8 | 112.5 |

| C7-C8-O8 | 125.0 |

| C7-C8-O9 | 110.0 |

| Dihedral Angles (degrees) | |

| C5-C6-C7-C8 | 178.5 |

| C6-C7-C8-O9 | -179.0 |

Table 2: Relative Energies of Tautomers of a Uracil Derivative. (Note: Illustrative values)

| Tautomer | Relative Energy (kcal/mol) |

| Diketo (Canonical) | 0.00 |

| 2-enol-4-keto | +10.5 |

| 2-keto-4-enol | +12.2 |

| Dienol | +25.8 |

Visualization of Theoretical Workflows

Diagrams are essential for illustrating the logical flow of computational experiments. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Caption: A typical workflow for the theoretical study of this compound structure.

The Pivotal Role of Modified Pyrimidines in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology, the four canonical bases of DNA and RNA—cytosine, thymine, uracil, and adenine—form the fundamental alphabet of the genetic code. However, the story does not end there. Post-transcriptional and post-replicative modifications to these bases, particularly the pyrimidines, add a rich layer of regulatory complexity that is crucial for a vast array of biological processes. This technical guide provides an in-depth exploration of the core concepts surrounding modified pyrimidines, offering insights into their function, detection, and therapeutic potential.

The Spectrum of Modified Pyrimidines and Their Biological Functions

Primidine modifications are key players in epigenetic regulation, RNA stability and function, and the development of novel therapeutics. Among the most extensively studied are 5-methylcytosine, 5-hydroxymethylcytosine, and pseudouridine.

5-Methylcytosine (5mC): The Archetypal Epigenetic Mark

5-methylcytosine is a well-known epigenetic modification in DNA, where it predominantly occurs at CpG dinucleotides.[1] This modification is crucial for regulating gene expression; methylation of CpG islands in promoter regions is typically associated with transcriptional silencing.[1] The enzymes responsible for establishing and maintaining DNA methylation patterns are DNA methyltransferases (DNMTs). Beyond DNA, 5mC has also been identified in various types of RNA, including tRNAs, rRNAs, and mRNAs, where it is thought to influence RNA stability and translation.[2][3]

5-Hydroxymethylcytosine (5hmC): An Intermediate in Demethylation

Initially thought to be a simple intermediate in the DNA demethylation pathway, 5-hydroxymethylcytosine is now recognized as a stable epigenetic mark with its own distinct functions. It is generated by the oxidation of 5mC by the ten-eleven translocation (TET) family of enzymes. The presence of 5hmC is often associated with active gene expression and is particularly abundant in embryonic stem cells and neurons.[4] Differentiating between 5mC and 5hmC is a key challenge in epigenetic research, as traditional methods like bisulfite sequencing cannot distinguish between the two.[4]

Pseudouridine (Ψ): The Fifth Nucleoside

Pseudouridine is the most abundant RNA modification, found in all domains of life.[5][6] It is an isomer of uridine, formed by the enzymatic conversion of uridine by pseudouridine synthases (PUS).[6] This modification can enhance the stability of RNA structures and modulate interactions with RNA-binding proteins.[5] In tRNA and rRNA, pseudouridine is essential for proper folding and function in translation.[6] Its presence in mRNA can affect splicing, translation, and stop codon readthrough.[7]

Quantitative Insights into the Impact of Pyrimidine Modifications

The functional consequences of pyrimidine modifications can often be quantified. These data are critical for understanding the precise molecular effects of these changes and for the development of therapeutic agents that target these modifications.

Table 1: Inhibitory Activity of Modified Pyrimidine Analogs Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Indolyl-pyrimidine hybrid 4g | MCF-7 (Breast) | 5.1 ± 1.14 | [8] |

| HepG2 (Liver) | 5.02 ± 1.19 | [8] | |

| HCT-116 (Colon) | 6.6 ± 1.40 | [8] | |

| Pyrazolo[3,4-d]pyrimidine 5 | HT1080 (Fibrosarcoma) | 96.25 | [9] |

| Hela (Cervical) | 74.8 | [9] | |

| Caco-2 (Colon) | 76.92 | [9] | |

| A549 (Lung) | 148 | [9] | |

| Pyrazolo[3,4-d]pyrimidine 7 | HT1080 (Fibrosarcoma) | 43.75 | [9] |

| Hela (Cervical) | 17.50 | [9] | |

| Caco-2 (Colon) | 73.08 | [9] | |

| A549 (Lung) | 68.75 | [9] | |

| Imidazo[1,2-a]pyrimidine 3a | A549 (Lung) | 5.988 ± 0.12 | [10] |

| 5-Azacytidine | OCI-AML3 (Leukemia) | ~0.5 | [11] |

| Zebularine | T24 (Bladder) | Not specified, but effective | [12] |

Table 2: Inhibition Constants (Ki) of DNMT Inhibitors

| Inhibitor | Target | Ki (µM) | Reference |

| Epigallocatechin gallate (EGCG) | DNMT1 | 6.89 | [13] |

Table 3: Effect of Modifications on Oligonucleotide Melting Temperature (Tm)

| Modification | Change in Tm (°C) | Context | Reference |

| 2'-O-Methylation | ~ +1.3 per modification | RNA oligonucleotides | [14] |

| TAdUTP substitution for dTTP | ~ -5 to -10 | PCR product | [15] |

Experimental Protocols for the Analysis of Modified Pyrimidines

The study of modified pyrimidines relies on a suite of specialized experimental techniques. This section provides detailed methodologies for some of the most critical assays.

Bisulfite Sequencing for DNA Methylation Analysis

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation.[9][16] The principle of this method is that sodium bisulfite deaminates unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[9] Subsequent PCR amplification and sequencing reveal the original methylation status.

Detailed Protocol for Bisulfite Conversion of DNA:

This protocol is adapted from several sources to provide a comprehensive overview.[8][12][17][18][19]

Materials:

-

Genomic DNA (100 ng - 2 µg)

-

EZ DNA Methylation™ Kit (or similar) components:

-

CT Conversion Reagent

-

M-Dilution Buffer

-

M-Binding Buffer

-

M-Wash Buffer

-

M-Desulphonation Buffer

-

-

Sterile water

-

Microcentrifuge tubes

-

Thermocycler or water bath

-

Microcentrifuge

-

Zymo-Spin™ IC Columns (or equivalent)

-

Collection tubes

Procedure:

-

DNA Denaturation:

-

For each sample, add a defined volume of genomic DNA to a PCR tube.

-

Add M-Dilution Buffer to bring the total volume to 50 µl.

-

Incubate at 37°C for 15 minutes.

-

-

Bisulfite Conversion:

-

Prepare the CT Conversion Reagent according to the manufacturer's instructions.

-

Add 100 µl of the prepared CT Conversion Reagent to each 50 µl DNA sample.

-

Mix thoroughly by pipetting.

-

Incubate the samples in a thermocycler with the following program: 98°C for 10 minutes, then 64°C for 2.5 hours.

-

-

DNA Cleanup:

-

Place a Zymo-Spin™ IC Column into a collection tube.

-

Add 600 µl of M-Binding Buffer to the column.

-

Load the bisulfite-converted DNA sample onto the column.

-

Centrifuge at >10,000 x g for 30 seconds. Discard the flow-through.

-

-

Washing:

-

Add 100 µl of M-Wash Buffer to the column.

-

Centrifuge at >10,000 x g for 30 seconds. Discard the flow-through.

-

-

Desulphonation:

-

Add 200 µl of M-Desulphonation Buffer to the column.

-

Incubate at room temperature for 15-20 minutes.

-

Centrifuge at >10,000 x g for 30 seconds.

-

-

Final Washing:

-

Add 200 µl of M-Wash Buffer to the column.

-

Centrifuge at >10,000 x g for 30 seconds.

-

Repeat the wash step with another 200 µl of M-Wash Buffer.

-

-

Elution:

-

Place the column in a clean 1.5 ml microcentrifuge tube.

-

Add 10-20 µl of M-Elution Buffer directly to the column matrix.

-

Incubate at room temperature for 1 minute.

-

Centrifuge at >10,000 x g for 30 seconds to elute the DNA. The bisulfite-converted DNA is now ready for downstream applications like PCR and sequencing.

-

Mass Spectrometry for Modified Nucleoside Analysis

Mass spectrometry (MS) is a powerful tool for the direct detection and quantification of modified nucleosides in both DNA and RNA.[20] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used approach.[20][21]

Detailed Protocol for LC-MS/MS Analysis of Modified Nucleosides:

This protocol provides a general framework for the analysis of modified nucleosides.[20][21][22][23][24]

Materials:

-

Purified RNA or DNA sample

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Ammonium acetate buffer

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole or high-resolution mass spectrometer)

-

Standards for known modified nucleosides

Procedure:

-

Nucleic Acid Digestion:

-

To 1-5 µg of purified RNA or DNA, add nuclease P1 and incubate at 37°C for 2 hours to digest the nucleic acid into mononucleotides.

-

Add bacterial alkaline phosphatase and incubate at 37°C for an additional 1 hour to dephosphorylate the mononucleotides into nucleosides.

-

Terminate the reaction by heat inactivation or by adding a suitable stop solution.

-

-

Sample Preparation:

-

Centrifuge the digested sample to pellet any undigested material.

-

Transfer the supernatant containing the nucleosides to a new tube.

-

If necessary, perform a cleanup step such as solid-phase extraction to remove salts and other contaminants.

-

Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

The mass spectrometer is operated in positive ion mode with selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of known modified nucleosides. For discovery of new modifications, a full scan or data-dependent acquisition mode can be used.

-

Identify and quantify the modified nucleosides by comparing their retention times and mass-to-charge ratios (m/z) with those of the known standards.

-

Pseudouridine Detection by CMC Chemistry

The detection of pseudouridine can be challenging as it is an isomer of uridine and thus has the same mass. Chemical derivatization with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) is a widely used method to specifically label pseudouridine.[5][25][26][27] The CMC adduct on pseudouridine is stable under alkaline conditions, while adducts on other bases are removed. This allows for the specific identification of pseudouridine sites.

Detailed Protocol for CMC-Based Pseudouridine Detection:

This protocol is a synthesis of methods described in the literature.[5][6][25][26][27]

Materials:

-

Total RNA or purified RNA of interest

-

N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC)

-

Bicine-EDTA-Urea (BEU) buffer (e.g., 50 mM Bicine, 4 mM EDTA, 7 M Urea, pH 8.3)

-

Sodium carbonate buffer (pH 10.4)

-

Reverse transcriptase

-

Primers specific to the RNA of interest

-

dNTPs

-

Materials for gel electrophoresis or sequencing

Procedure:

-

CMC Treatment:

-

Dissolve RNA in BEU buffer.

-

Add freshly prepared CMC to a final concentration of 0.2-0.4 M.

-

Incubate at 37°C for 20-30 minutes. A control reaction without CMC should be run in parallel.

-

-

Alkaline Treatment:

-

Remove excess CMC by ethanol precipitation of the RNA.

-

Resuspend the RNA pellet in sodium carbonate buffer (pH 10.4).

-

Incubate at 37°C for 2-4 hours to reverse the CMC modification on uridine and guanosine residues.

-

-

RNA Purification:

-

Purify the RNA by ethanol precipitation to remove the buffer and any remaining reagents.

-

Resuspend the RNA in nuclease-free water.

-

-

Reverse Transcription:

-

Perform reverse transcription on both the CMC-treated and control RNA samples using a primer specific to the region of interest.

-

The CMC adduct on pseudouridine will cause the reverse transcriptase to stall, resulting in a truncated cDNA product.

-

-

Analysis:

-

Analyze the reverse transcription products by gel electrophoresis or by high-throughput sequencing (as in Pseudo-Seq).

-

A band or a pile-up of sequencing reads corresponding to the position of the pseudouridine will be observed in the CMC-treated sample but not in the control sample.

-

Visualizing the Molecular Landscape: Pathways and Workflows

Understanding the complex interplay of modified pyrimidines requires a clear visualization of the underlying biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate key concepts in this field.

Modified Pyrimidines in Drug Development

The critical roles of pyrimidine modifications in disease pathogenesis have made them attractive targets for therapeutic intervention. The development of pyrimidine analogs that can modulate the activity of enzymes involved in these modifications is a burgeoning area of research.

DNMT Inhibitors:

Drugs like 5-azacytidine and its deoxy derivative, decitabine, are nucleoside analogs that, upon incorporation into DNA, trap and lead to the degradation of DNMTs.[1] This results in the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes. These drugs have been approved for the treatment of myelodysplastic syndromes and certain types of leukemia.[1] Zebularine is another cytidine analog that acts as a DNMT inhibitor by forming a covalent complex with the enzyme when incorporated into DNA.[4][26][28][29]

Future Directions:

The field of modified pyrimidines is rapidly evolving. The development of more specific and potent inhibitors of the enzymes that write, read, and erase these modifications holds great promise for the treatment of a wide range of diseases, from cancer to neurological disorders. Furthermore, the incorporation of modified pyrimidines, such as pseudouridine, into mRNA-based therapeutics is being explored to enhance their stability and translational efficiency while reducing their immunogenicity. As our understanding of the "epitranscriptome" and the "epigenome" deepens, the importance of modified pyrimidines in health and disease will undoubtedly continue to grow, opening up new avenues for diagnosis and therapy.

References

- 1. What is the mechanism of Azacitidine? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. journals.plos.org [journals.plos.org]

- 5. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Analysis of Modified Nucleotide Aptamer Library Generated by Thermophilic DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]

- 18. oncodiag.fr [oncodiag.fr]

- 19. researchgate.net [researchgate.net]

- 20. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]